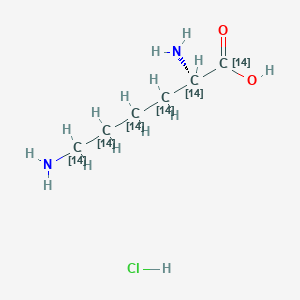
Di-3-pyridylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-3-pyridylmercury is an organomercury compound that features a mercury atom bonded to three pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-3-pyridylmercury typically involves the reaction of mercury(II) salts with pyridine or its derivatives. One common method is the reaction of mercury(II) chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced purification techniques are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Di-3-pyridylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and pyridine derivatives.
Reduction: Reduction reactions can convert this compound to mercury metal and pyridine.
Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and substituted pyridine derivatives.
Scientific Research Applications
Di-3-pyridylmercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: this compound is used in the development of advanced materials and as a precursor for other organomercury compounds.
Mechanism of Action
The mechanism of action of Di-3-pyridylmercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Di-2-pyridylmercury
- Di-4-pyridylmercury
- Tri-pyridylmercury
Uniqueness
Di-3-pyridylmercury is unique due to the specific positioning of the pyridyl groups, which influences its chemical reactivity and interaction with other molecules. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
20738-78-7 |
|---|---|
Molecular Formula |
C10H8HgN2 |
Molecular Weight |
356.78 g/mol |
IUPAC Name |
dipyridin-3-ylmercury |
InChI |
InChI=1S/2C5H4N.Hg/c2*1-2-4-6-5-3-1;/h2*1-2,4-5H; |
InChI Key |
XWKSLJPUQPZEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)[Hg]C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


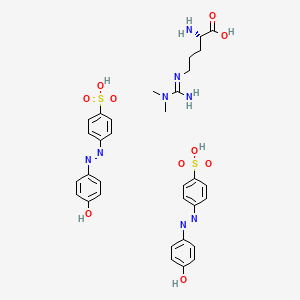
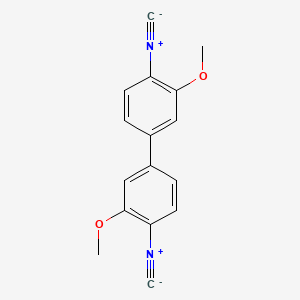
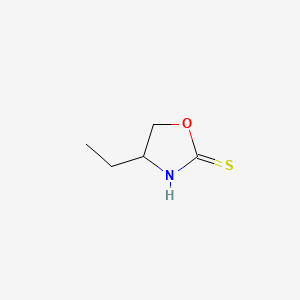
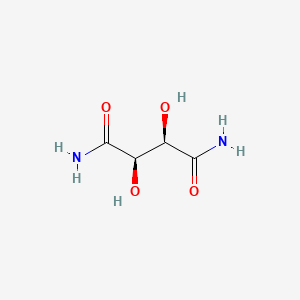
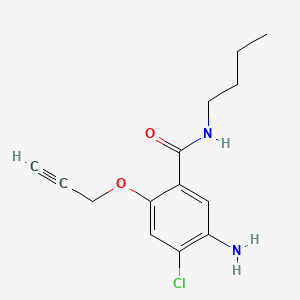
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

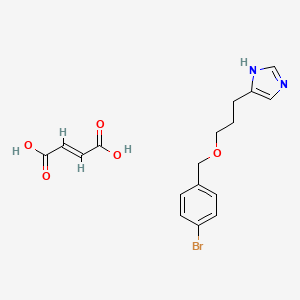
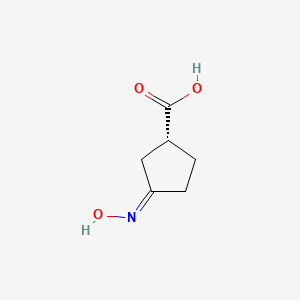

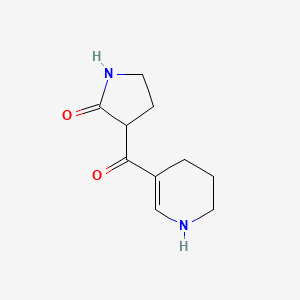

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
